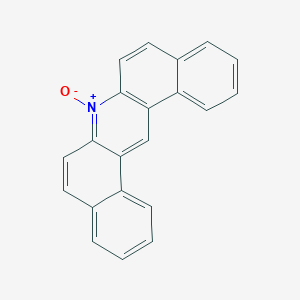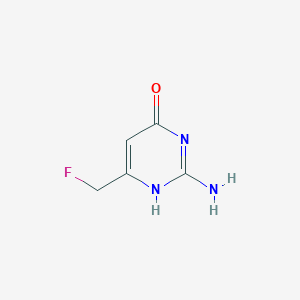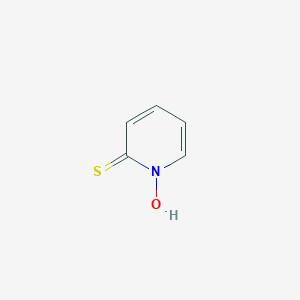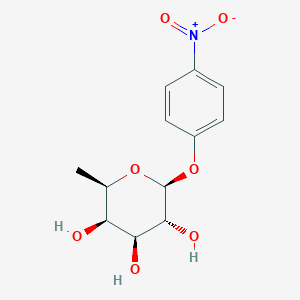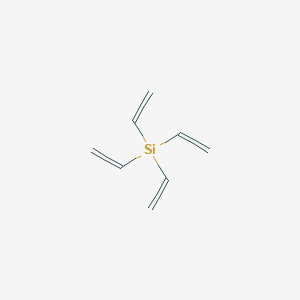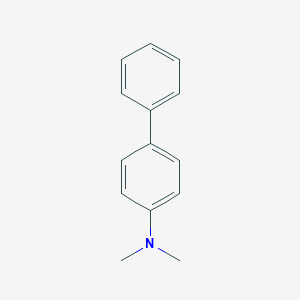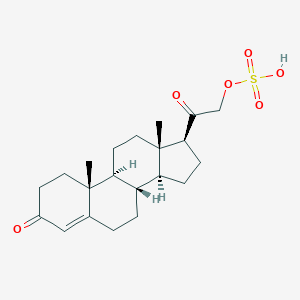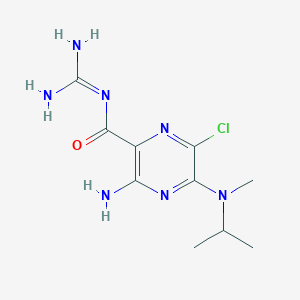
Methylisopropylamiloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylisopropylamiloride (MIA) is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of the Na+/H+ exchanger (NHE). NHE is a membrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. MIA is a potent and selective inhibitor of NHE, making it an important tool in studying the physiological and biochemical functions of this protein.
作用機序
Methylisopropylamiloride works by binding to the extracellular domain of NHE, preventing the exchange of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH and disrupts cellular homeostasis. By inhibiting NHE activity, Methylisopropylamiloride has been shown to have a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
Methylisopropylamiloride has been shown to affect a wide range of cellular processes, including cell proliferation, apoptosis, and migration. It has also been shown to modulate the activity of ion channels and transporters, such as the Na+/K+ ATPase and the Cl^-/HCO3^- exchanger. In addition, Methylisopropylamiloride has been shown to alter the expression of various genes involved in cellular signaling and metabolism.
実験室実験の利点と制限
One of the main advantages of using Methylisopropylamiloride in laboratory experiments is its high selectivity for NHE. This allows researchers to study the specific effects of NHE inhibition without interfering with other cellular processes. However, Methylisopropylamiloride also has some limitations, such as its potential toxicity and the need for careful dosing to avoid non-specific effects.
将来の方向性
There are several areas of future research that could benefit from the use of Methylisopropylamiloride. One potential application is the development of new therapies for diseases that involve abnormal pH regulation, such as cancer and cardiovascular disease. Another area of interest is the role of NHE in the immune system and inflammation, which could lead to new treatments for autoimmune and inflammatory disorders. Finally, the development of new NHE inhibitors with improved selectivity and reduced toxicity could further advance the use of this class of compounds in scientific research and clinical applications.
合成法
Methylisopropylamiloride can be synthesized through a multi-step process starting from 3-amino-4-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to an amide using thionyl chloride and dimethylformamide. The resulting amide is then reduced to an amine using lithium aluminum hydride. The final step involves the reaction of the amine with isopropyl chloroformate and methylamine to yield Methylisopropylamiloride.
科学的研究の応用
Methylisopropylamiloride has been used in a wide range of scientific research applications, including studies of cellular pH regulation, ion transport, and cell signaling. It has also been used to investigate the role of NHE in various physiological processes, such as cardiac function, renal function, and tumor growth.
特性
CAS番号 |
1151-74-2 |
|---|---|
製品名 |
Methylisopropylamiloride |
分子式 |
C10H16ClN7O |
分子量 |
285.73 g/mol |
IUPAC名 |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propan-2-yl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19) |
InChIキー |
LNYIYOTVCVLDST-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
正規SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
同義語 |
5-(methylisopropyl)amiloride 5-MIPA methylisopropylamiloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



